molecular formula C13H12FNO2S B180938 N-benzyl-4-fluorobenzenesulfonamide CAS No. 727-36-6

N-benzyl-4-fluorobenzenesulfonamide

Cat. No. B180938
CAS RN: 727-36-6
M. Wt: 265.31 g/mol
InChI Key: YKJHIJIVPYDTOH-UHFFFAOYSA-N
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Description

N-benzyl-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C13H12FNO2S . It is also known by other names such as benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- .


Molecular Structure Analysis

The molecular weight of N-benzyl-4-fluorobenzenesulfonamide is 265.31 g/mol . The InChI string representation of its structure is InChI=1S/C13H12FNO2S/c14-12-6-8-13 (9-7-12)18 (16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 .


Physical And Chemical Properties Analysis

N-benzyl-4-fluorobenzenesulfonamide has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 54.6 Ų . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 265.05727796 g/mol . The compound is covalently bonded and its complexity is 339 .

Scientific Research Applications

Enantioselective Fluorination

  • Enantioselective Fluorination of 2-Oxindoles : N-fluorobenzenesulfonamide derivatives, including N-fluoro-4,4′-difluoro-benzenesulfonamide, have been used for the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This process yields 3-fluoro-2-oxindoles with high yields and enantioselectivities, indicating its potential in asymmetric synthesis (Wang et al., 2014).

COX-2 Inhibition

  • Selective Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, show potent COX-2 inhibitory activity. Introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring enhances COX-2 potency and selectivity (Hashimoto et al., 2002).

Fluorination Agents

  • Novel Electrophilic Fluorinating Reagent : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, an analogue of N-fluorobenzenesulfonmide, has been identified as a sterically demanding electrophilic fluorinating reagent. It enhances enantioselectivity in certain fluorination reactions (Yasui et al., 2011).

Molecular Structure Studies

  • Structural Properties of Halogen Benzenesulfonamides : Extensive studies have been conducted on the structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide. Techniques like Hartree–Fock (HF) and density functional theory (DFT) were employed to understand their molecular structure, vibrational frequencies, and NMR chemical shifts (Karabacak et al., 2009).

Antimycobacterial Agents

  • Thiol-Activated Sources of Sulfur Dioxide : Certain sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have been reported for their ability to inhibit Mycobacterium tuberculosis, showing higher potency than some clinical agents (Malwal et al., 2012).

Benzylic C-H Bonds Fluorination

  • Photocatalytic Fluorination : N-fluorobenzenesulfonimide is used in strategies for direct fluorination of benzylic C-H bonds. This is significant in medicinal chemistry as it can attenuate drug metabolism at these sites (Nodwell et al., 2015).

Synthesis and Characterization

  • Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide : A method for synthesizing N-allyl-N-benzyl-4-methylbenzenesulfonamide has been developed, involving benzylation of sulfonamides and characterized by spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).

C-H Cross Coupling

  • Copper-Catalyzed C-H Fluorination/Functionalization : A method for site-selective transformation of benzylic C-H bonds into diverse functional groups using Cu-catalyzed C-H fluorination with N-fluorobenzenesulfonimide has been developed (Vasilopoulos et al., 2020).

properties

IUPAC Name

N-benzyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJHIJIVPYDTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356854
Record name N-benzyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-fluorobenzenesulfonamide

CAS RN

727-36-6
Record name N-benzyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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